2-Oxabicyclo[2.2.1]heptan-3-one
CAS No.: 5732-97-8
Cat. No.: VC7859309
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5732-97-8 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptan-3-one |
| Standard InChI | InChI=1S/C6H8O2/c7-6-4-1-2-5(3-4)8-6/h4-5H,1-3H2 |
| Standard InChI Key | PXIPIYIAXWNZCU-UHFFFAOYSA-N |
| SMILES | C1CC2CC1C(=O)O2 |
| Canonical SMILES | C1CC2CC1C(=O)O2 |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Stereoelectronic Features
2-Oxabicyclo[2.2.1]heptan-3-one consists of two fused cyclopentane rings bridged by an oxygen atom at position 2 and a carbonyl group at position 3 . The bicyclo[2.2.1] skeleton imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry, thereby enhancing its reactivity. Density functional theory (DFT) calculations suggest that the oxygen atom’s electronegativity and the ketone’s electron-withdrawing nature create localized regions of high electron density, influencing its participation in nucleophilic and electrophilic reactions .
The compound’s InChIKey (SWWOVMDGNUELJF-JCSALSDTSA-N) and SMILES string (C1C[C@@H]2CC[C@H]1O2) encode its stereochemistry, highlighting the endo configuration of the oxygen bridge. This stereochemical arrangement has been corroborated by X-ray crystallography in related derivatives, though crystallographic data for the parent compound remains scarce .
Comparative Analysis with Analogous Bicyclic Compounds
The structural uniqueness of 2-oxabicyclo[2.2.1]heptan-3-one becomes evident when compared to related bicyclic systems:
This table illustrates how minor structural modifications drastically alter physicochemical and biological profiles, positioning 2-oxabicyclo[2.2.1]heptan-3-one as a privileged scaffold in drug discovery .
Synthetic Methodologies
Baeyer-Villiger Oxidation Strategies
A pivotal route to 2-oxabicyclo[2.2.1]heptan-3-one involves the Baeyer-Villiger oxidation of bicyclo[2.2.1]heptan-2-one precursors. Studies demonstrate that substituents at C-5 and C-7 critically influence reaction outcomes . For instance, electron-withdrawing groups at C-7 (e.g., halogens) favor the formation of the 2-oxa isomer over 3-oxa byproducts, achieving regioselectivities exceeding 8:1 under optimized conditions . Hydrogen-bond-donating groups at C-5 (e.g., hydroxyl) further enhance selectivity by stabilizing transition states through intramolecular interactions .
Lactonization and Ring-Closing Metathesis
Alternative approaches include lactonization of γ-hydroxy acids under acidic conditions, though this method often yields mixtures due to competing dehydration pathways . Recent advances in ring-closing metathesis (RCM) using Grubbs catalysts have enabled the construction of the bicyclic framework with improved stereocontrol, albeit requiring functionalized diene precursors .
Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of 2-oxabicyclo[2.2.1]heptan-3-one exhibit strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C–O–C asymmetric stretch) . Nuclear magnetic resonance (NMR) data reveal distinctive signals:
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¹H NMR (400 MHz, CDCl₃): δ 4.35 (dd, J = 5.2 Hz, 1H, bridgehead H), 3.02 (m, 2H, CH₂ adjacent to O) .
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¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 78.9 (O-bearing bridgehead C) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 112.0524 [M]⁺, consistent with the formula C₆H₈O₂ .
Thermodynamic and Kinetic Parameters
The compound’s strain energy, estimated at 25–30 kcal/mol via computational methods, accounts for its propensity toward ring-opening reactions . Differential scanning calorimetry (DSC) reveals a melting point of 34–36°C and a decomposition onset at 180°C, underscoring its thermal instability under elevated temperatures .
Applications in Medicinal Chemistry and Materials Science
Bioactivity and Drug Discovery
Derivatives of 2-oxabicyclo[2.2.1]heptan-3-one exhibit promising inhibitory activity against serine proteases and kinases, with IC₅₀ values in the low micromolar range . Molecular docking studies attribute this activity to the compound’s ability to mimic transition-state geometries in enzymatic catalysis .
Polymer and Catalyst Design
The strained bicyclic framework serves as a monomer in ring-opening polymerization (ROP) reactions, yielding polyesters with tunable mechanical properties . Additionally, palladium complexes incorporating 2-oxabicyclo[2.2.1]heptan-3-one ligands demonstrate enhanced catalytic activity in cross-coupling reactions, likely due to ligand rigidity and electron-deficient character .
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